Pinoresinol diacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

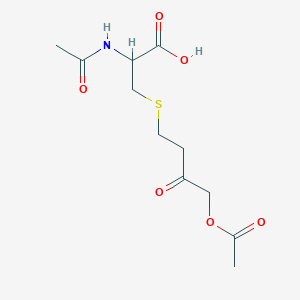

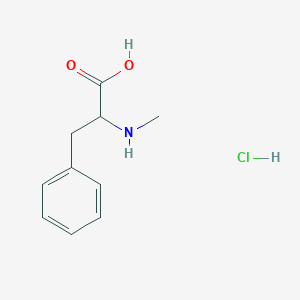

Pinoresinol diacetate is a naturally occurring lignan compound that can be isolated from various plant sources, including the bark of Eucommia ulmoides Oliver. It is known for its antifungal properties and potential hypoglycemic effects. The compound has a molecular formula of C24H26O8 and a molecular weight of 442.5 g/mol .

Méthodes De Préparation

Pinoresinol diacetate can be prepared through biotransformation techniques. One method involves the fermentation of Eucommiae Cortex extract using strains of Aspergillus niger and Actinomucor elegans . This process results in the production of pinoresinol and dehydrodiconiferyl alcohol . Additionally, synthetic routes for pinoresinol involve the use of vanillyl-alcohol oxidase and laccase for the oxidation of eugenol, followed by kinetic resolution using enantiospecific pinoresinol reductases .

Analyse Des Réactions Chimiques

Pinoresinol diacetate undergoes various chemical reactions, including oxidation and reduction. The compound can be synthesized through a three-step biocatalytic cascade involving two consecutive oxidations of eugenol followed by kinetic resolution . Common reagents used in these reactions include vanillyl-alcohol oxidase, laccase, and enantiospecific pinoresinol reductases . The major products formed from these reactions are enantiomerically pure pinoresinol and its derivatives .

Applications De Recherche Scientifique

Pinoresinol diacetate has several scientific research applications. It has been studied for its antifungal properties, particularly against Candida albicans . The compound also exhibits hypoglycemic effects by inhibiting the enzyme α-glucosidase in vitro. It is also used as a precursor for the synthesis of other lignans, such as enterodiol and enterolactone, which have health-supporting effects .

Mécanisme D'action

The antifungal mechanism of pinoresinol diacetate involves damage to the fungal plasma membrane . Fluorescence experiments on Candida albicans have shown that the compound causes membrane disruption, leading to its fungicidal activity . Additionally, this compound inhibits the enzyme α-glucosidase, which may contribute to its hypoglycemic effects.

Comparaison Avec Des Composés Similaires

Pinoresinol diacetate is part of the lignan family, which includes other compounds such as matairesinol, secoisolariciresinol, and lariciresinol . Compared to these similar compounds, this compound is unique due to its specific antifungal and hypoglycemic properties . Other lignans may exhibit different biological activities, such as antioxidant, anticancer, and neuroprotective effects .

Propriétés

IUPAC Name |

[4-[6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABPASQHFAUTDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)

![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12322986.png)

![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)

![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)

![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)

![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)

![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)